molecular formula C10H19ClN2O B1334618 2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride CAS No. 690634-81-2

2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride

Cat. No.: B1334618
CAS No.: 690634-81-2
M. Wt: 218.72 g/mol
InChI Key: RIAUQORBEIQABE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride is a chemical compound that features both piperidine and pyrrolidine rings. These nitrogen-containing heterocycles are commonly found in various biologically active molecules. The compound is often used in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride typically involves the reaction of piperidine and pyrrolidine derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of a pyrrolidine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the piperidine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The exact pathways involved can vary, but typically include binding to active sites and altering the function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-pyrrolidinemethanol
  • 1-Methyl-4-piperidinylmethanone
  • 2-Piperidinyl(1-pyrrolidinyl)methanone

Uniqueness

2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride is unique due to its combination of piperidine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and other fields.

Properties

IUPAC Name

piperidin-2-yl(pyrrolidin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c13-10(12-7-3-4-8-12)9-5-1-2-6-11-9;/h9,11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAUQORBEIQABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.